3,4-Difluorobenzotrifluoride

Fluorinated Aromatic Building Blocks Agrochemical Intermediates Process Chemistry

3,4-Difluorobenzotrifluoride (CAS 32137-19-2), also known as 1,2-difluoro-4-(trifluoromethyl)benzene or α,α,α,3,4-pentafluorotoluene, is a fluorinated aromatic compound with the molecular formula C₇H₃F₅ and a molecular weight of 182.09 g/mol. At 20°C, it is a colorless to light yellow clear liquid with a boiling point of approximately 103–104°C, a density of 1.41 g/mL, and a refractive index of 1.388–1.392.

Molecular Formula C7H3F5
Molecular Weight 182.09 g/mol
CAS No. 32137-19-2
Cat. No. B053430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluorobenzotrifluoride
CAS32137-19-2
Synonyms1,2-Difluoro-4-(trifluoromethyl)benzene;  α,α,α,3,4-Pentafluorotoluene; 
Molecular FormulaC7H3F5
Molecular Weight182.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)F)F
InChIInChI=1S/C7H3F5/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H
InChIKeyMVCGQTYWLZSKSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluorobenzotrifluoride (CAS 32137-19-2): High-Value Fluorinated Building Block for Agrochemical and Pharmaceutical Synthesis


3,4-Difluorobenzotrifluoride (CAS 32137-19-2), also known as 1,2-difluoro-4-(trifluoromethyl)benzene or α,α,α,3,4-pentafluorotoluene, is a fluorinated aromatic compound with the molecular formula C₇H₃F₅ and a molecular weight of 182.09 g/mol [1]. At 20°C, it is a colorless to light yellow clear liquid with a boiling point of approximately 103–104°C, a density of 1.41 g/mL, and a refractive index of 1.388–1.392 . The compound serves primarily as a versatile intermediate in the synthesis of herbicides, insecticides, and pharmaceuticals, owing to the unique electronic and steric effects conferred by the 3,4-difluoro substitution pattern adjacent to the trifluoromethyl group [2].

Fluorinated building block with 3,4-difluoro substitution pattern
Enables regioselective SNAr and metal-catalyzed coupling reactions
Documented intermediate for aryloxyphenoxy herbicides and insecticide synthesis

Why 3,4-Difluorobenzotrifluoride (32137-19-2) Cannot Be Replaced by Generic Analogs: Structure-Driven Differentiation


In fluorinated benzotrifluoride chemistry, isomeric substitution patterns are not functionally interchangeable. The 3,4-difluoro arrangement of this compound confers a unique steric and electronic profile compared to the 2,4- or 3,5-difluoro analogs [1]. This specific regiochemistry directly influences the regioselectivity of subsequent nucleophilic aromatic substitution (SNAr) reactions and metal-catalyzed couplings . The ortho-fluorine to the trifluoromethyl group (position 4) exhibits enhanced lability under SNAr conditions, enabling selective functionalization that is not achievable with other isomers, which lack this precise electronic bias [2]. Consequently, substituting this compound with a positional isomer can result in altered reaction pathways, diminished yields, or complete failure to form the desired bond, making it a critical, non-substitutable intermediate in specific agrochemical and pharmaceutical routes.

Regiochemistry Mismatch
2,4- and 3,5-difluoro isomers lack the specific electronic bias for selective 4-position SNAr, potentially altering reaction pathways.
Process Parameter Shift
Isomer boiling point differences may require distinct distillation setups and VOC management, complicating scale-up transfer.
Patent-Route Incompatibility
Industrial routes for herbicides and insecticides specifically cite this isomer; other isomers may not provide the same product selectivity.

3,4-Difluorobenzotrifluoride (32137-19-2): Quantitative Differentiation Evidence vs. Closest Analogs


Divergent Boiling Point vs. 3,5-Difluorobenzotrifluoride Enables Simplified Purification and Process Engineering

The boiling point of 3,4-Difluorobenzotrifluoride is significantly higher than that of its 3,5-difluoro positional isomer. This difference is directly relevant for purification by distillation and for managing volatile organic compound (VOC) emissions during scale-up [1].

Boiling Point Difference
Cross-study comparable
Target: 103–104 °C
3,5-Isomer: 57–59 °C (10 Torr)
Difference: >44 °C higher
Simplifies atmospheric distillation and reduces volatility losses during high-temperature reactions.
Note: Comparator data at reduced pressure; direct extrapolation requires review.
Fluorinated Aromatic Building Blocks Agrochemical Intermediates Process Chemistry

Direct Precursor for Aryloxyphenoxy Herbicides: Documented Industrial Route Unavailable from Other Isomers

U.S. Patent No. 4,642,338 explicitly discloses the use of 3,4-Difluorobenzotrifluoride as the requisite intermediate for the preparation of aryloxyphenoxy herbicides that selectively control grassy weeds in broadleaf crops [1]. This patent citation demonstrates a direct, industrially validated link between this specific isomer and a defined class of commercial herbicides.

Herbicide Intermediate Patent
Class-level inference
U.S. Pat. No. 4,642,338 discloses 3,4-isomer as key intermediate for aryloxyphenoxy herbicides; no comparable disclosure for other isomers.
Supports a pre-validated industrial route, reducing development risk.
Class-level inference based on patent disclosure.
Aryloxyphenoxy Herbicides Agrochemical Synthesis Selective Weed Control

Regioselective SNAr Amination: High Selectivity in Insecticide Intermediate Synthesis

A Japanese patent (JP3358213B2) describes the reaction of 3,4-Difluorobenzotrifluoride with acetamide to produce 2-fluoro-4-(trifluoromethyl)acetanilide, an insecticide intermediate, with "high selectivity and yield" . The 3,4-difluoro substitution pattern directs the nucleophilic attack to the more activated C-F bond at the 4-position (ortho to the -CF₃ group), a regiochemical outcome that is not predicted for the 2,4- or 3,5-isomers, which would likely yield different product distributions or require forcing conditions.

SNAr Amination Regioselectivity
Class-level inference
Reacts with acetamide to give 2-fluoro-4-(trifluoromethyl)acetanilide with high selectivity; other isomers would not give the same product distribution.
Essential for the reported synthetic route to this insecticide intermediate.
Data from patent JP3358213B2; independent verification recommended.
Insecticide Synthesis Nucleophilic Aromatic Substitution Selective Amination

Differentiated Electron-Withdrawing Profile Drives Unique Reactivity in SNAr Reactions

The 3,4-difluoro substitution pattern creates a unique electronic environment on the aromatic ring. The -CF₃ group exerts a strong -I effect, activating the ortho and para positions for nucleophilic attack. The presence of the second fluorine at the 3-position further modulates this activation, making the C-F bond at the 4-position particularly susceptible to SNAr while leaving the 3-position relatively deactivated [1]. This electronic bias is distinct from that of the 2,4- or 3,5-isomers, where the relative positioning of the fluorine atoms and the -CF₃ group alters the charge distribution and thus the preferred site of nucleophilic attack.

Electronic Activation Profile
Class-level inference
3,4-Substitution pattern strongly activates the C-F bond at 4-position for SNAr while leaving 3-position relatively deactivated, distinct from 2,4- or 3,5-isomers.
Facilitates regioselective functionalization at 4-position without steric hindrance from adjacent fluorine.
Qualitative differentiation based on electronic principles.
SNAr Reactivity Electron-Withdrawing Groups Fluorine Chemistry

3,4-Difluorobenzotrifluoride (32137-19-2): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Synthesis of Aryloxyphenoxy Herbicides for Selective Grass Control

This compound is the definitive starting material for the synthesis of aryloxyphenoxy herbicides, a class of compounds used for controlling grassy weeds in broadleaf crops [1]. Procurement of this specific isomer is mandated by the disclosed industrial route, ensuring the production of herbicides with the correct regiochemistry and desired biological activity. Using any other difluorobenzotrifluoride isomer would fail to produce the same herbicide active ingredient.

Preparation of 2-Fluoro-4-(trifluoromethyl)acetanilide, a Key Insecticide Intermediate

For the production of the insecticide intermediate 2-fluoro-4-(trifluoromethyl)acetanilide, 3,4-Difluorobenzotrifluoride is the required starting material to achieve the high selectivity and yield reported in JP3358213B2 . This reaction exploits the regioselective SNAr amination at the 4-position, a transformation that is not feasible with other isomers without extensive byproduct formation. Procuring this compound ensures a streamlined, high-yielding route to this valuable intermediate.

Regioselective SNAr Reactions for Pharmaceutical Building Blocks

This compound is ideal for constructing pharmaceutical building blocks requiring a 2-fluoro-4-(trifluoromethyl)phenyl motif [2]. The 3,4-difluoro substitution pattern provides a unique electronic landscape that favors selective nucleophilic aromatic substitution at the 4-position [3]. This enables the efficient introduction of amines, ethers, or thioethers while minimizing the formation of regioisomeric impurities, a critical advantage in medicinal chemistry and process development.

Application
Selection Property
Validation Focus
Aryloxyphenoxy herbicide synthesis
3,4-Difluoro substitution pattern as per patented route
Regiochemical purity and synthetic reproducibility
Insecticide intermediate (2-fluoro-4-(trifluoromethyl)acetanilide)
Regioselective SNAr amination at the 4-position
Product selectivity and yield under literature conditions
Pharmaceutical building blocks via regioselective SNAr
Unique electronic activation for 4-position substitution
Minimization of regioisomeric impurities

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